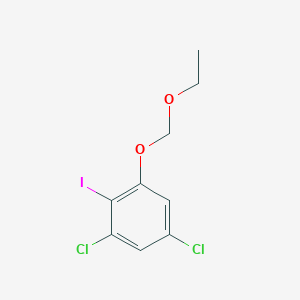
1,5-Dichloro-3-ethoxymethoxy-2-iodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Dichloro-3-(ethoxymethoxy)-2-iodobenzene is an organic compound with the molecular formula C9H9Cl2IO2. It is a derivative of benzene, featuring chlorine, iodine, and ethoxymethoxy substituents. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dichloro-3-(ethoxymethoxy)-2-iodobenzene typically involves the iodination of a precursor compound, such as 1,5-dichloro-3-(ethoxymethoxy)benzene. The iodination can be achieved using iodine and an oxidizing agent like hydrogen peroxide or sodium hypochlorite under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
1,5-Dichloro-3-(ethoxymethoxy)-2-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the ethoxymethoxy group.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include dehalogenated compounds or modified ethers.
科学研究应用
1,5-Dichloro-3-(ethoxymethoxy)-2-iodobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in medicinal chemistry.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 1,5-dichloro-3-(ethoxymethoxy)-2-iodobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards certain biological targets.
相似化合物的比较
Similar Compounds
- 1,5-Dichloro-3-(chloromethyl)-2-(ethoxymethoxy)benzene
- 1,5-Dichloro-3-(methoxymethoxy)-2-iodobenzene
- 1,5-Dichloro-3-(ethoxymethoxy)-2-bromobenzene
Uniqueness
1,5-Dichloro-3-(ethoxymethoxy)-2-iodobenzene is unique due to the combination of chlorine, iodine, and ethoxymethoxy groups on the benzene ring. This specific arrangement of substituents imparts distinct chemical and physical properties, making it valuable for targeted applications in synthesis and research.
生物活性
1,5-Dichloro-3-ethoxymethoxy-2-iodobenzene is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article synthesizes findings on its biological activity, focusing on its mechanisms of action, effects on cellular processes, and implications for disease treatment.
The compound primarily interacts with the NLRP3 inflammasome , a critical component of the immune response. Activation of the NLRP3 inflammasome leads to the release of pro-inflammatory cytokines such as IL-1β and IL-18 . These cytokines play significant roles in various inflammatory diseases, including autoimmune disorders and neuroinflammation-related conditions .
NLRP3 Inflammasome Activation
The activation process involves two key steps:
- Priming Signal : Recognition of pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs) by Toll-like receptors (TLRs), leading to nuclear factor kappa B (NF-kB) activation.
- Oligomerization : Formation of the inflammasome complex through the interaction of NLRP3 with apoptosis-associated speck-like protein (ASC) and procaspase-1, resulting in the maturation and secretion of IL-1β and IL-18 .
Biological Activity Assays
Recent studies have evaluated the biological activity of this compound through various assays:
Case Study 1: Neuroinflammation
A study investigated the role of the NLRP3 inflammasome in neuroinflammatory diseases such as Alzheimer's disease. The administration of this compound was shown to modulate cytokine levels, potentially mitigating neuroinflammation .
Case Study 2: Autoimmune Disorders
Another research highlighted the compound's effect on rheumatoid arthritis models. The inhibition of IL-1β production correlated with reduced joint inflammation and damage, indicating a promising therapeutic avenue for autoimmune conditions .
属性
CAS 编号 |
1028332-20-8 |
|---|---|
分子式 |
C9H9Cl2IO2 |
分子量 |
346.97 g/mol |
IUPAC 名称 |
1,5-dichloro-3-(ethoxymethoxy)-2-iodobenzene |
InChI |
InChI=1S/C9H9Cl2IO2/c1-2-13-5-14-8-4-6(10)3-7(11)9(8)12/h3-4H,2,5H2,1H3 |
InChI 键 |
PCBJCXWCKDHXQC-UHFFFAOYSA-N |
规范 SMILES |
CCOCOC1=C(C(=CC(=C1)Cl)Cl)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















